molecular formula C14H18N2O5S B2739632 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide CAS No. 954634-49-2

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide

Cat. No.: B2739632
CAS No.: 954634-49-2
M. Wt: 326.37
InChI Key: OSFQFBROBWHUOK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl is a structural motif found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized via methods such as Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques and density functional theory calculations .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Potential Therapeutic Applications : A study by Küçükgüzel et al. (2013) on Celecoxib derivatives revealed compounds exhibiting anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls. This indicates the potential of such derivatives, possibly including N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide, for therapeutic applications (Küçükgüzel et al., 2013).

  • Thermodynamic and Spectroscopic Properties : Pirilä-Honkanen (1996) explored the thermodynamic and spectroscopic properties of 2-pyrrolidinones and N-methylbenzenesulfonamide solvent systems, providing insights into intermolecular interactions and preferential solvation. This research contributes to the understanding of the chemical properties and potential applications of similar sulfonamide derivatives in solvent systems (Pirilä-Honkanen, 1996).

Potential Medicinal Applications

  • Anticancer and Anti-HIV Activities : The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, including derivatives for the prevention of human HIV-1 infection and potential anticancer applications, underscore the significance of sulfonamide derivatives in drug development (Cheng De-ju, 2015).

  • Hybrid Anticonvulsant Agents : Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives, demonstrating the potential of these compounds as effective antiepileptic drugs. This suggests the utility of sulfonamide derivatives in the development of new anticonvulsant medications (Kamiński et al., 2015).

Chemical Properties and Applications

  • Catalysis and Synthesis : Research on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts by Ruff et al. (2016) highlights the role of sulfonamide derivatives in catalysis, offering an efficient and environmentally friendly approach to transfer hydrogenation processes. This indicates the applicability of sulfonamide derivatives in catalytic processes and organic synthesis (Ruff et al., 2016).

Future Directions

The development of more active analogs and a comprehensive understanding of the structure–activity relationships of similar compounds are potential future directions .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-2-22(18,19)15-7-10-5-14(17)16(8-10)11-3-4-12-13(6-11)21-9-20-12/h3-4,6,10,15H,2,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFQFBROBWHUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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